Ethane-1,2-diyl bis(4-formylbenzoate)
Overview
Description
Ethane-1,2-diyl bis(4-formylbenzoate) is an organic compound with the molecular formula C18H14O6 and a molecular weight of 326.30 g/mol . It is primarily used in research and development settings, particularly in the field of organic chemistry. The compound is characterized by its two formylbenzoate groups attached to an ethane-1,2-diyl backbone.
Preparation Methods
The synthesis of Ethane-1,2-diyl bis(4-formylbenzoate) typically involves the reaction of ethane-1,2-diol with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Ethane-1,2-diyl bis(4-formylbenzoate) undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethane-1,2-diyl bis(4-formylbenzoate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethane-1,2-diyl bis(4-formylbenzoate) involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or other proteins, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Ethane-1,2-diyl bis(4-formylbenzoate) can be compared with similar compounds such as:
Ethane-1,2-diyl bis(4-chlorophenol): This compound has chlorophenol groups instead of formylbenzoate groups, which alters its reactivity and applications.
Ethane-1,2-diyl bis(4-hydroxybenzoate): The hydroxybenzoate groups make this compound more suitable for applications involving hydrogen bonding and polymer formation.
Ethane-1,2-diyl bis(4-formylbenzoate) is unique due to its specific functional groups, which provide distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
2-(4-formylbenzoyl)oxyethyl 4-formylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c19-11-13-1-5-15(6-2-13)17(21)23-9-10-24-18(22)16-7-3-14(12-20)4-8-16/h1-8,11-12H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPBELPWWTXKGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1313763-54-0 | |
Details | Compound: Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]- | |
Record name | Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313763-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101151314 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313763-54-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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